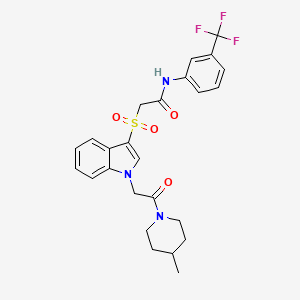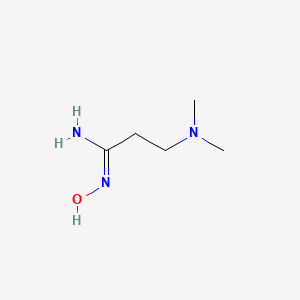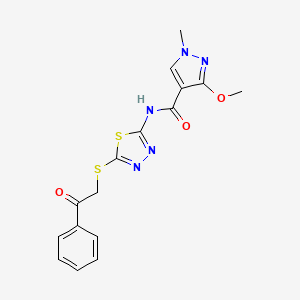![molecular formula C15H14O4S B2560888 [4-(Benzylsulfonyl)phenyl]acetic acid CAS No. 383135-49-7](/img/structure/B2560888.png)
[4-(Benzylsulfonyl)phenyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(Benzylsulfonyl)phenyl]acetic acid: is an organic compound with the molecular formula C15H14O4S It is characterized by the presence of a benzylsulfonyl group attached to a phenylacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Benzylsulfonyl)phenyl]acetic acid typically involves the sulfonylation of a benzyl group followed by the introduction of the phenylacetic acid moiety. One common method includes the reaction of benzyl chloride with sodium sulfite to form benzylsulfonic acid, which is then coupled with phenylacetic acid under acidic conditions to yield the target compound.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but optimized for large-scale production, including the use of catalysts and controlled reaction environments to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-(Benzylsulfonyl)phenyl]acetic acid can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction of the sulfonyl group can be achieved using reducing agents such as lithium aluminum hydride, resulting in the corresponding sulfide.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the benzylsulfonyl group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride.
Substitution: Various electrophiles in the presence of a catalyst.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted phenylacetic acid derivatives.
Scientific Research Applications
Chemistry: In chemistry, [4-(Benzylsulfonyl)phenyl]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors. Its sulfonyl group can interact with biological targets, making it a candidate for drug development.
Medicine: In medicinal chemistry, this compound derivatives are explored for their potential therapeutic properties. These derivatives may exhibit anti-inflammatory, antimicrobial, or anticancer activities.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the development of polymers and coatings.
Mechanism of Action
The mechanism of action of [4-(Benzylsulfonyl)phenyl]acetic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
[4-(Methylsulfonyl)phenyl]acetic acid: Similar structure but with a methyl group instead of a benzyl group.
[4-(Ethylsulfonyl)phenyl]acetic acid: Similar structure but with an ethyl group instead of a benzyl group.
[4-(Phenylsulfonyl)phenyl]acetic acid: Similar structure but with a phenyl group instead of a benzyl group.
Uniqueness: [4-(Benzylsulfonyl)phenyl]acetic acid is unique due to the presence of the benzylsulfonyl group, which provides distinct reactivity and interaction profiles compared to its analogs. This uniqueness makes it a valuable compound for specific applications where the benzyl group offers advantages in terms of stability, reactivity, or biological activity.
Properties
IUPAC Name |
2-(4-benzylsulfonylphenyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4S/c16-15(17)10-12-6-8-14(9-7-12)20(18,19)11-13-4-2-1-3-5-13/h1-9H,10-11H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKIRRWJGBFFDIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)C2=CC=C(C=C2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
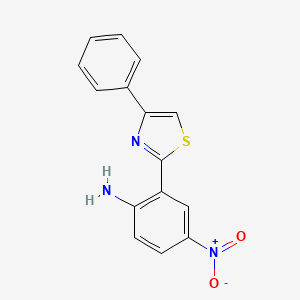
![S-(2-((4-fluorobenzo[d]thiazol-2-yl)amino)-2-oxoethyl) ethanethioate](/img/structure/B2560806.png)
![4-[1-[(4-Fluorosulfonyloxyphenyl)methylamino]ethyl]-1-methylpyrazole](/img/structure/B2560807.png)
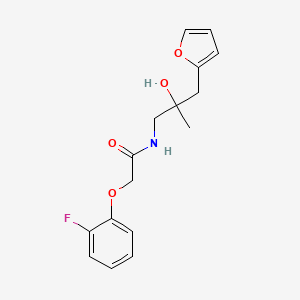
![N'-[(1-{[2-(methylsulfanyl)phenyl]methyl}piperidin-4-yl)methyl]-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2560811.png)
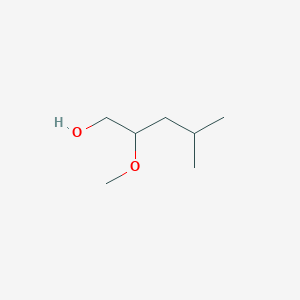
![2-{(E)-[(3-fluoro-4-methoxyphenyl)imino]methyl}phenol](/img/structure/B2560813.png)
![N-[3-(1-benzofuran-2-yl)propyl]-1-(3-methylphenyl)methanesulfonamide](/img/structure/B2560815.png)
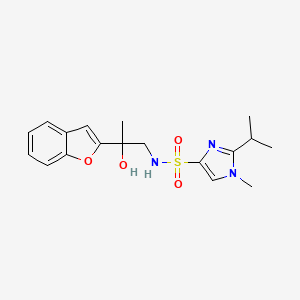
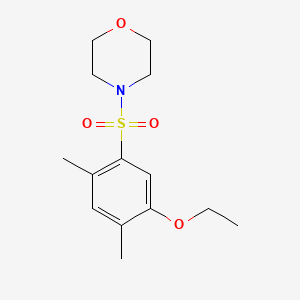
![N-{4-methoxy-3-[(propan-2-yl)amino]phenyl}acetamide hydrochloride](/img/structure/B2560823.png)
